molecular formula C15H19NO4 B2505045 2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid CAS No. 1549097-60-0

2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Cat. No. B2505045
CAS RN: 1549097-60-0
M. Wt: 277.32
InChI Key: GQYZSJXTZVUDFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of "click chemistry" for the creation of triazole derivatives, as described in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate . Another method involves the Lossen rearrangement for the synthesis of hydroxamic acids from carboxylic acids, which is a racemization-free process and environmentally friendly due to the recyclability of byproducts . Additionally, the synthesis of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate from readily available materials and its subsequent reactions with oxygen in various conditions are discussed . The preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives is also presented . Lastly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from a bromophenyl-fluorophenyl compound and ammonium acetate is described .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques and, in some cases, crystallography. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonding .

Chemical Reactions Analysis

The papers describe several chemical reactions, including the base-mediated reaction to form triazoles , the Lossen rearrangement for converting carboxylic acids to ureas , and the oxidation of pyrrole derivatives in aqueous base to yield different oxidation products . The reactions leading to the formation of thiazolopyridine derivatives involve the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives in the presence of triethylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using a variety of analytical techniques. Elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible spectroscopy, and single-crystal X-ray diffraction are employed to characterize ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . These techniques provide insights into the stability, functional groups, and overall molecular structure of the compounds.

Scientific Research Applications

Stereoselective Synthesis

A significant application of derivatives related to 2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is in the stereoselective synthesis of new compounds. For example, Hunold et al. (2009) developed a dia- and enantioselective synthesis of novel carbocyclic amino acid analogues with a ferrocene-fused cyclopentene backbone, highlighting the use of such compounds in bioorganometallic chemistry (Hunold et al., 2009).

Phosphine-Catalyzed Annulations

Another application involves phosphine-catalyzed [4 + 2] annulation processes, where Zhu et al. (2003) described using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in annulation with N-tosylimines to produce highly functionalized tetrahydropyridines, demonstrating the versatility of pyrrolidine derivatives in synthesizing complex nitrogen-containing rings (Zhu et al., 2003).

Carboxylation Reactions

Suerbaev et al. (2015) explored the carboxylation of hydroxyarens using alkali metal salts of ethylcarbonic acid, offering a novel method for synthesizing hydroxybenzoic and hydroxynaphthoic acids. This work showcases the potential of ethylcarbonic derivatives in facilitating environmentally friendly carboxylation reactions (Suerbaev et al., 2015).

Chemiluminescence Derivatization

Morita and Konishi (2002) reported on the use of derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, employing compounds similar to this compound for the sensitive detection of fatty acids and pharmaceuticals (Morita & Konishi, 2002).

Future Directions

The future research directions for “2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Further studies could also focus on modifying its structure to enhance its properties or reduce potential toxicity .

properties

IUPAC Name

2-ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-15(13(17)18)9-6-10-16(15)14(19)20-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYZSJXTZVUDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1549097-60-0
Record name 1-[(benzyloxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid
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